molecular formula C8H7BFNO2 B7947675 6-Fluoro-1H-indole-2-boronic acid

6-Fluoro-1H-indole-2-boronic acid

Cat. No.: B7947675
M. Wt: 178.96 g/mol
InChI Key: MPFKENGPQFSXMD-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-2-boronic acid is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group at the 2-position and a fluorine atom at the 6-position of the indole ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indole-2-boronic acid typically involves the borylation of 6-fluoroindole. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reagents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Indolylboronic acid: Lacks the fluorine atom at the 6-position.

    6-Fluoroindole: Lacks the boronic acid group at the 2-position.

    Indole-2-boronic acid: Lacks the fluorine atom at the 6-position.

Uniqueness

6-Fluoro-1H-indole-2-boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the boronic acid group facilitates its use in cross-coupling reactions and other synthetic transformations .

Properties

IUPAC Name

(6-fluoro-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKENGPQFSXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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